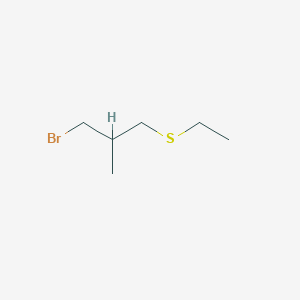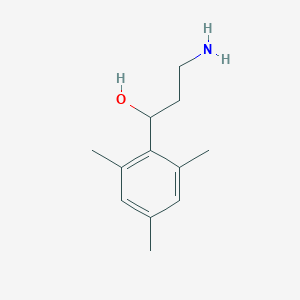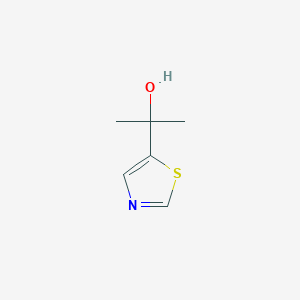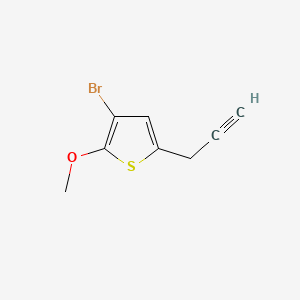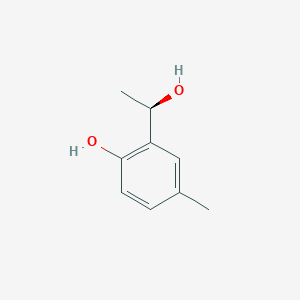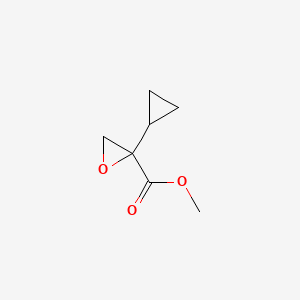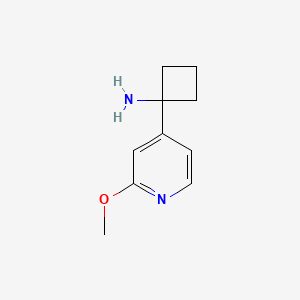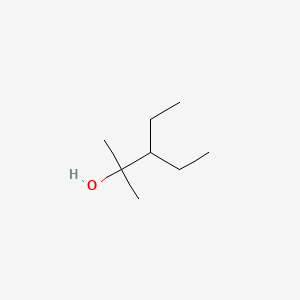
3-Ethyl-2-methyl-2-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-methyl-2-pentanol is an organic compound with the molecular formula C8H18O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethyl-2-methyl-2-pentanol can be synthesized through the Grignard reaction, which involves the reaction of an organomagnesium compound (Grignard reagent) with a carbonyl compound. For instance, the reaction of ethylmagnesium bromide with 2-methyl-2-pentanone can yield this compound. The reaction typically requires an anhydrous environment and is carried out in an ether solvent to stabilize the Grignard reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the preparation of the Grignard reagent, its reaction with the appropriate carbonyl compound, and subsequent purification steps to isolate the desired alcohol.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-methyl-2-pentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Reduction: It can be reduced to form alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or other alcohols.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
3-Ethyl-2-methyl-2-pentanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a solvent in certain reactions.
Biology: In studies involving the effects of alcohols on biological systems.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-ethyl-2-methyl-2-pentanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it may interact with enzymes and receptors, altering their function and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-pentanol
- 3-Methyl-3-pentanol
- 2-Phenyl-2-butanol
- Benzyl alcohol
- 4-Methyl-1-pentanol
Uniqueness
3-Ethyl-2-methyl-2-pentanol is unique due to its specific structure, which provides distinct reactivity and properties compared to other similar alcohols. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, and its branched nature influences its physical properties such as boiling point and solubility .
Propiedades
Número CAS |
19780-63-3 |
|---|---|
Fórmula molecular |
C8H18O |
Peso molecular |
130.23 g/mol |
Nombre IUPAC |
3-ethyl-2-methylpentan-2-ol |
InChI |
InChI=1S/C8H18O/c1-5-7(6-2)8(3,4)9/h7,9H,5-6H2,1-4H3 |
Clave InChI |
FRUMTAZIGSJVOJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


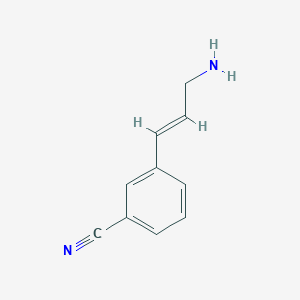
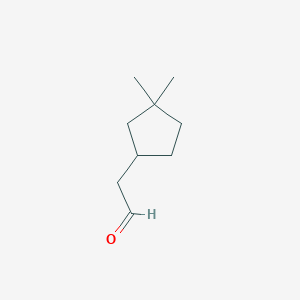
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
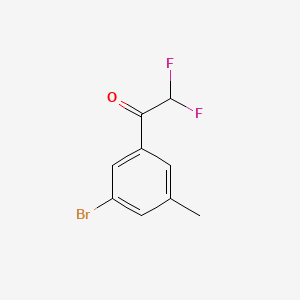
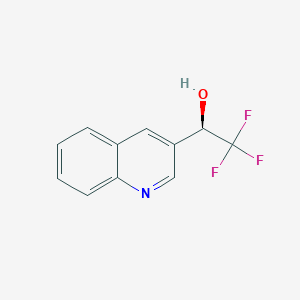
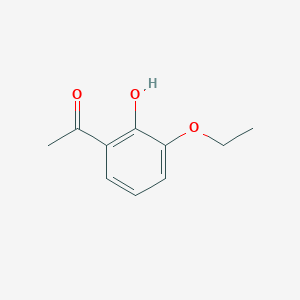
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
